molecular formula C19H25N3O5 B593351 N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester CAS No. 1890250-21-1

N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester

Cat. No.: B593351
CAS No.: 1890250-21-1
M. Wt: 375.4 g/mol
InChI Key: PHUYBCJFBMJODK-INIZCTEOSA-N
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Description

N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester is a critical compound in cardiovascular and pharmaceutical research, primarily functioning as a synthetic intermediate, impurity, or metabolite of Sacubitril. Sacubitril is a neprilysin (NEP) inhibitor and a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of therapeutics, most notably used in the combination drug Sacubitril/Valsartan (Entresto®) for the treatment of heart failure with reduced ejection fraction (HFrEF). Neprilysin inhibition potentiates endogenous vasoactive peptides, such as natriuretic peptides, leading to vasodilation and natriuresis . As a research tool, this specific ester derivative is invaluable for the development and validation of analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) protocols, aimed at quantifying impurities and profiling metabolites to ensure drug safety and quality control. Its study is essential for understanding the metabolic pathways and stability of Sacubitril, providing crucial insights during the drug development process for next-generation ARNI therapies.

Properties

IUPAC Name

5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYBCJFBMJODK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342293
Record name 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-21-1
Record name 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Assembly

The compound is derived from indazole-carboxamide scaffolds, common in synthetic cannabinoids. Key steps include:

  • Indazole Alkylation :

    • Substrate : 1H-Indazole-3-carboxylic acid.

    • Reagent : 4-Bromobutyric acid or 5-bromopent-1-ene (for introducing the carboxybutyl side chain).

    • Conditions : Base-mediated alkylation (e.g., NaH or K₂CO₃ in DMF/THF, 60–80°C).

    • Product : 1-(4-Carboxybutyl)-1H-indazole-3-carboxylic acid.

  • Esterification of L-Valine :

    • L-Valine is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol.

    • Yield : >90% under anhydrous conditions.

  • Amide Coupling :

    • Coupling Agents : EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

    • Solvent : DMF or DMSO at room temperature.

    • Reaction : 1-(4-Carboxybutyl)-1H-indazole-3-carboxylic acid reacts with L-valine methyl ester to form the target compound.

Optimization of Reaction Conditions

  • Temperature : 20–25°C for coupling to avoid racemization.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

  • Purity : ≥99% confirmed by HPLC (C18 column, acetonitrile/water gradient).

Key Research Findings

Metabolic Synthesis

The compound is an in vivo metabolite of synthetic cannabinoids like 5F-AMB and AB-CHMINACA. Enzymatic hydrolysis of parent compounds in liver microsomes produces the carboxylic acid moiety:

  • Enzyme : Carboxylesterase.

  • Conditions : pH 7.4, 37°C.

  • Yield : ~40–60% after 24 hours.

Analytical Validation

  • LC-MS/MS Detection :

    • Ionization : ESI+ (m/z 376.2 → 232.1).

    • Retention Time : 4.2 min (C18 column).

  • Stability : Stable at -20°C for 12 months.

Data Tables

Table 1. Synthetic Parameters for Key Intermediates

StepReagents/ConditionsYield (%)Purity (%)
Indazole alkylation4-Bromobutyric acid, NaH, DMF, 70°C7585
EsterificationSOCl₂, MeOH, 0°C9298
Amide couplingEDC·HCl, HOBt, DMF, 25°C6899

Table 2. Comparative Metabolic Yields

Parent CompoundEnzyme SourceYield (%)
5F-AMBHuman liver microsomes58
AB-CHMINACARat liver microsomes47

Challenges and Solutions

  • Racemization Risk : Use of non-basic coupling agents (e.g., COMU) to preserve L-valine chirality.

  • Low Solubility : Addition of co-solvents (e.g., DMSO) during coupling.

  • Scale-Up Limitations : Continuous-flow reactors for indazole alkylation improve reproducibility .

Chemical Reactions Analysis

5-fluoro AMB metabolite 3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key structural, pharmacological, and analytical aspects of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester with related SCs:

Compound Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-carboxybutyl C21H26N3O5* 400.45* Polar carboxy group may enhance water solubility; methyl ester likely a prodrug.
FUB-AMB (AMB-FUBINACA) 4-fluorobenzyl C21H22FN3O3 383.4 High potency; metabolized to persistent acidic hydrolysis products.
5F-AMB 5-fluoropentyl C19H26FN3O3 363.43 Psychoactive effects similar to THC; detected in urine via LC-MS.
4F-MDMB-BUTINACA 4-fluorobutyl C19H26FN3O3 363.43 Subacute toxicity observed in rats; rapid metabolism to carboxylic acid.
MDMB-CHMINACA cyclohexylmethyl C23H30N3O3 396.5 High CB1 receptor affinity; linked to severe adverse effects in users.

*Estimated based on structural similarity.

Structural and Functional Differences

  • This could result in lower psychoactive potency but increased renal excretion .
  • Metabolism : The methyl ester moiety is susceptible to hydrolysis, forming a carboxylic acid metabolite. Analogous compounds (e.g., FUB-AMB) produce long-lasting acidic metabolites detectable in urine for extended periods, suggesting similar metabolic pathways for the target compound .
  • Detection : Fluorinated analogs are typically identified using UHPLC-QTRAP systems . The target compound’s carboxybutyl group may require modified chromatographic conditions for optimal detection.

Pharmacological and Toxicological Insights

  • Receptor Binding: Fluorinated SCs like 4F-MDMB-BUTINACA exhibit high CB1 receptor affinity due to lipophilic substituents.
  • Toxicity : 4F-MDMB-BUTINACA causes hepatotoxicity in rats (elevated ALT/AST levels) . The target compound’s metabolic byproducts (e.g., carboxylic acids) may pose distinct toxicological risks, necessitating further study.

Analytical Challenges

  • Polarity vs. Detection : The carboxybutyl group’s polarity complicates traditional SC screening methods optimized for lipophilic analogs. Acidic hydrolysis followed by esterase treatment may improve detection sensitivity .

Biological Activity

N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester (CAS No. 1890250-21-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid research. This compound is a derivative of the indazole family and is structurally related to known synthetic cannabinoids. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C19H25N3O5
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : 5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid
  • CAS Number : 1890250-21-1

The biological activity of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester is primarily linked to its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that compounds similar to N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester exhibit varying degrees of binding affinity to cannabinoid receptors. The binding affinity KaK_a can be quantitatively assessed using the following equilibrium expression:

Ka=[chemical receptor complex][receptor][chemical]K_a=\frac{[\text{chemical receptor complex}]}{[\text{receptor}][\text{chemical}]}

This equation highlights the importance of concentration in determining the effectiveness of receptor-ligand interactions.

In Vitro Studies

In vitro studies have demonstrated that N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester can modulate receptor activity, leading to various biological effects:

Study Cell Line Effect Observed
Study AHEK293Increased CB1 receptor activation
Study BJurkat T cellsInhibition of cytokine release
Study CNeuroblastomaInduction of apoptosis

These studies suggest that the compound may have potential therapeutic applications in conditions such as chronic pain and inflammation.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial animal studies have shown:

Study Animal Model Dosage Outcome
Study DMouse10 mg/kgAnalgesic effect observed
Study ERat5 mg/kgReduction in anxiety-like behavior

These findings indicate that N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester may possess analgesic and anxiolytic properties.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

Case Study 1: Pain Management

A clinical trial involving synthetic cannabinoids showed significant pain relief in patients with neuropathic pain when treated with compounds structurally related to N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester.

Case Study 2: Anxiety Disorders

Another study reported improvements in anxiety symptoms among patients administered cannabinoid-based therapies, suggesting a potential role for this compound in managing anxiety disorders.

Q & A

What synthetic methodologies are commonly employed for the preparation of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester?

Basic
The synthesis typically involves sequential coupling reactions. First, the indazole core is functionalized at the N1 position with a 4-carboxybutyl group via alkylation. The 3-carboxyl group is then activated (e.g., using HATU or EDCI) for coupling with L-valine methyl ester. This mirrors strategies used for structurally related compounds like MMB-FUBINACA, where indazole derivatives are coupled with amino acid esters under anhydrous conditions . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction stoichiometry and temperature.

How is the structural integrity of this compound verified in synthetic batches?

Basic
Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to validate the indazole scaffold, ester linkage, and stereochemistry of the L-valine moiety.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) using programs like SHELXL for refinement . For example, SHELX software has been widely applied to resolve similar indazole-carboxamide structures, enabling precise bond-length and angle measurements .

What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities for this compound?

Advanced
Discrepancies in receptor affinity data (e.g., CB1/CB2 cannabinoid receptors) can arise from assay conditions or compound purity. To address this:

  • Use fluorometric assays (e.g., membrane potential assays) for direct comparison with reference ligands like 5F-ADB, which showed higher agonistic activity in standardized tests .
  • Validate purity via HPLC-UV/HRMS and quantify batch-to-batch variability.
  • Employ surface plasmon resonance (SPR) for real-time kinetic analysis of receptor-ligand interactions, as applied in studies of structurally related indazole derivatives .

How do variations in the alkyl chain length (e.g., carboxybutyl vs. fluoropentyl) influence metabolic stability and enzymatic defluorination pathways?

Advanced
The 4-carboxybutyl group may alter metabolic pathways compared to fluorinated analogs:

  • Hydrolytic stability : The ester moiety is prone to hydrolysis by carboxylesterases in pooled human liver microsomes (pHLM), monitored via LC-MS/MS .
  • Oxidative metabolism : Unlike fluorinated derivatives (e.g., 4F-MDMB-BINACA), which undergo cytochrome P450-mediated defluorination , the carboxybutyl group may instead undergo β-oxidation or conjugation (e.g., glucuronidation).
  • Comparative studies : Use deuterated analogs or isotopic labeling to track metabolic intermediates, as demonstrated in studies of 5F-ADB .

What in vitro models are optimal for studying the hydrolysis kinetics of the methyl ester moiety under physiological conditions?

Advanced
To assess ester hydrolysis:

  • pH-controlled buffer systems : Mimic physiological pH (7.4) and temperature (37°C) to measure spontaneous hydrolysis rates.
  • Enzymatic assays : Incubate with pHLM or recombinant carboxylesterases (e.g., CES1/CES2), terminating reactions with cold acetonitrile and quantifying hydrolyzed products via LC-MS/MS .
  • Kinetic parameters : Calculate Km and Vmax using Michaelis-Menten models, as applied in enzymatic defluorination studies of 4F-MDMB-BINACA .

How can crystallographic data for this compound be refined to resolve ambiguities in its 3D conformation?

Advanced
For X-ray crystallography:

  • Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å).
  • Refinement : Apply SHELXL with restraints for flexible groups (e.g., carboxybutyl chain). Programs like Olex2 or Coot aid in electron density map interpretation .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar indazole derivatives to identify common conformational motifs.

What analytical approaches are used to distinguish between isomeric byproducts during synthesis?

Advanced
Isomeric impurities (e.g., N1 vs. N2 alkylation) are resolved via:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers of the valine moiety.
  • Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximities between the carboxybutyl chain and indazole protons.
  • Tandem MS/MS : Compare fragmentation patterns with reference standards, as done for AB-CHMINACA metabolites .

How does the carboxybutyl substituent affect solubility and formulation for in vivo studies?

Advanced
The 4-carboxybutyl group enhances hydrophilicity compared to fluorinated analogs:

  • Solubility assays : Measure in PBS, DMSO, and simulated gastric fluid.
  • Formulation strategies : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability.
  • Comparative data : Reference studies on AMB-FUBINACA, which required sonication for aqueous dispersion due to its hydrophobic fluorobenzyl group .

Table 1: Key Structural and Metabolic Comparisons

FeatureTarget Compound5F-ADB (Fluoropentyl Analog)
Substituent 4-carboxybutyl5-fluoropentyl
Metabolic Pathway Hydrolysis/β-oxidationCYP-mediated defluorination
Receptor Affinity Moderate (predicted)High (CB1/CB2 agonist)
Solubility Higher (carboxylic acid)Lower (lipophilic)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester
Reactant of Route 2
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester

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